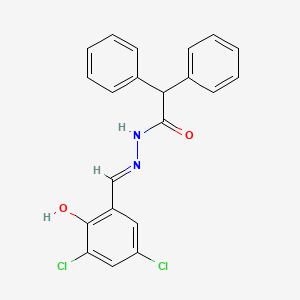![molecular formula C14H12FNO3 B1190985 METHYL (5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B1190985.png)
METHYL (5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL (5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves the reaction of 4-fluorobenzaldehyde with a suitable pyrrole derivative under specific conditions. The reaction is often catalyzed by a base and conducted in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully controlled to minimize impurities and maximize yield. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
METHYL (5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
METHYL (5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of METHYL (5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The pyrrole ring structure contributes to its stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: Shares the fluorophenyl group but lacks the pyrrole ring.
Methyl 4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Contains the pyrrole ring but lacks the fluorophenyl group
Uniqueness
METHYL (5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to the combination of the fluorophenyl group and the pyrrole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications .
Properties
Molecular Formula |
C14H12FNO3 |
|---|---|
Molecular Weight |
261.25g/mol |
IUPAC Name |
methyl (5E)-5-[(4-fluorophenyl)methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C14H12FNO3/c1-8-12(14(18)19-2)13(17)11(16-8)7-9-3-5-10(15)6-4-9/h3-7,17H,1-2H3/b11-7+ |
InChI Key |
DDQSKDASBOMHMY-YRNVUSSQSA-N |
SMILES |
CC1=NC(=CC2=CC=C(C=C2)F)C(=C1C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(4-hydroxyphenyl)propylidene]-2,2-diphenylacetohydrazide](/img/structure/B1190906.png)
![1-[(4-Hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B1190908.png)
![1-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile](/img/new.no-structure.jpg)
![Methyl 2-[1-(4-hydroxyphenyl)propylidene]hydrazinecarboxylate](/img/structure/B1190912.png)
![N-benzyl-4-[2-(3,5-dichloro-2-hydroxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B1190913.png)
![N-benzyl-4-{2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazino}-4-oxobutanamide](/img/structure/B1190914.png)
![N-benzyl-4-[2-(1H-indol-3-ylmethylene)hydrazino]-4-oxobutanamide](/img/structure/B1190916.png)
![N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE](/img/structure/B1190917.png)
![N-benzyl-4-{2-[1-(4-hydroxyphenyl)propylidene]hydrazino}-4-oxobutanamide](/img/structure/B1190919.png)
![4-(2,4-dichlorophenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]butanehydrazide](/img/structure/B1190921.png)
![1-{[(2-hydroxy-1-naphthyl)methylene]amino}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B1190923.png)
![1-[(2-hydroxybenzylidene)amino]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B1190924.png)
![1-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE](/img/structure/B1190925.png)
